Mal-amido-PEG2-Val-Cit-PAB-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amido-PEG2-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound features a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) functional group . The compound is designed to facilitate the targeted delivery of therapeutic agents within cells, making it a valuable tool in drug development and biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG2-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of individual components such as maleimide, PEG spacer, Val-Cit dipeptide, and PAB group. These components are then sequentially coupled under specific reaction conditions to form the final compound . The maleimide group is typically introduced through a reaction with thiol-containing molecules, while the PEG spacer is added to enhance solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG2-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups on proteins or other molecules.
Cleavage Reactions: The Val-Cit dipeptide is cleaved by cellular proteases, specifically cathepsin B, within the lysosome.
Common Reagents and Conditions
Common reagents used in these reactions include thiol-containing molecules for the maleimide group and proteases such as cathepsin B for the cleavage of the Val-Cit dipeptide . Reaction conditions typically involve physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from these reactions include the cleaved linker and the released therapeutic payload, which can then exert its intended biological effect .
Scientific Research Applications
Mal-amido-PEG2-Val-Cit-PAB-OH has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Mal-amido-PEG2-Val-Cit-PAB-OH involves several steps:
Comparison with Similar Compounds
Similar Compounds
Mal-amido-PEG2-Val-Cit-PAB-PNP: Contains a para-nitrophenyl (PNP) carbonate group instead of a hydroxyl group.
MC-Val-Cit-PAB-OH: Similar structure but lacks the PEG spacer.
Uniqueness
Mal-amido-PEG2-Val-Cit-PAB-OH is unique due to its combination of a cleavable linker, a hydrophilic PEG spacer, and a Val-Cit dipeptide, which together enhance its solubility, stability, and targeted delivery capabilities .
Properties
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N7O10/c1-21(2)29(31(46)37-24(4-3-13-35-32(33)47)30(45)36-23-7-5-22(20-40)6-8-23)38-26(42)12-16-48-18-19-49-17-14-34-25(41)11-15-39-27(43)9-10-28(39)44/h5-10,21,24,29,40H,3-4,11-20H2,1-2H3,(H,34,41)(H,36,45)(H,37,46)(H,38,42)(H3,33,35,47)/t24-,29-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJPXTDZCMWNAD-OUTSHDOLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N7O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.